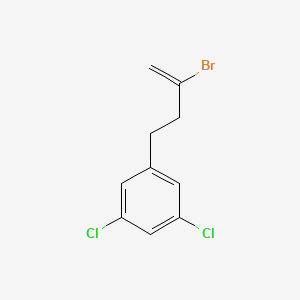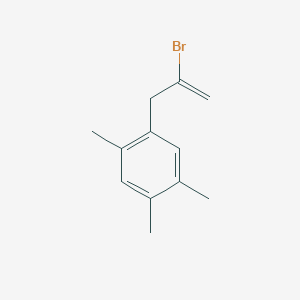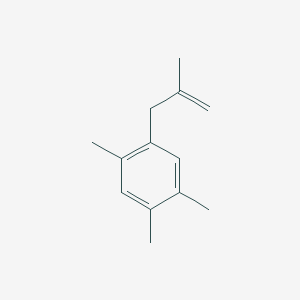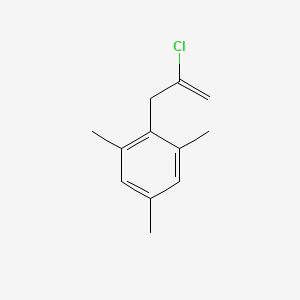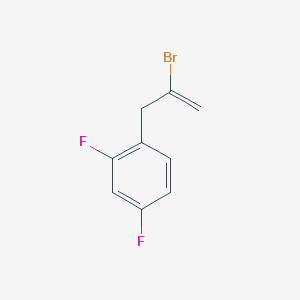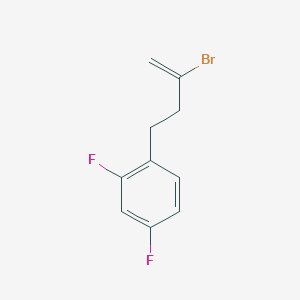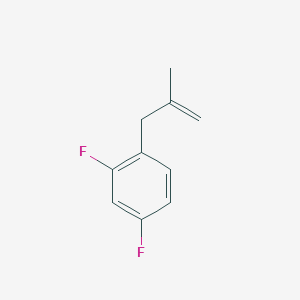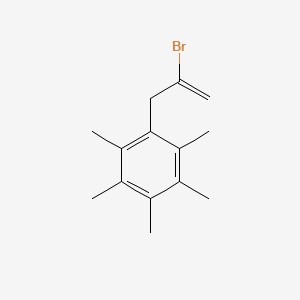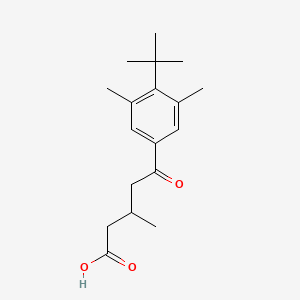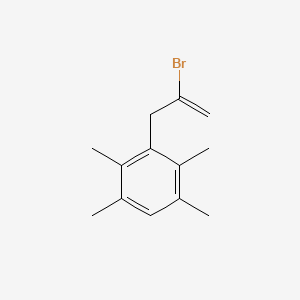
2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene
Overview
Description
2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene is a chemical compound that has been widely used in scientific research. It is also known as TFPB and is a useful tool for studying protein-protein interactions.
Scientific Research Applications
Synthesis and Structural Analysis
The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene have been obtained and characterized, revealing variations in crystalline structures and conformations influenced by different solvents. This research demonstrates the intricate relationship between molecular structure and solvation, which could inform the design of new materials or chemical processes (Szlachcic, Migda, & Stadnicka, 2007).
In another study, the synthesis of 3-Bromo-(bromomethyl)-l-propene from pentaerytritol through halogenated reaction, oxidation, and thermal decomposition was reported. The process highlights the potential for creating complex brominated compounds, which could serve as intermediates in organic synthesis (Ping Yu, 2009).
Material Science and Polymer Chemistry
- Novel copolymers of styrene with halogen ring-trisubstituted butyl 2-cyano-3-phenyl-2-propenoates have been prepared, showcasing the synthesis and characterization of materials with potential applications in high-performance plastics and electronics. The study emphasizes the role of halogenated compounds in modifying polymer properties (Kharas et al., 2016).
Organic Chemistry and Catalysis
Research into the preparation and reactivity of 2-bromo-3-(tri-n-butylstannyl)-1-propene explores its use in SE′ reactions with aldehydes and surveys radical reactions for C-alkylation. This work illustrates the utility of brominated propenes in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds (Williams, Shah, Brooks, & Zorn, 2016).
The mechanism of chain-growth polymerization of bromo-chloromagnesio-hexylthiophene with Ni(dppp)Cl2 has been studied, resulting in well-defined poly(3-hexylthiophene). This research highlights the potential of halogenated compounds in facilitating controlled polymerization processes, essential for the development of conductive polymers (Miyakoshi, Yokoyama, & Yokozawa, 2005).
properties
IUPAC Name |
3-(2-bromoprop-2-enyl)-1,2,4,5-tetramethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br/c1-8-6-9(2)12(5)13(11(8)4)7-10(3)14/h6H,3,7H2,1-2,4-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVOVVRIDGAPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CC(=C)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




